3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Description
3-Butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a benzamide derivative featuring a 3-butoxy-substituted benzoyl group linked to a 3-cyano-4,5-dimethylthiophen-2-amine moiety. This compound’s structural complexity arises from its heterocyclic thiophene ring, cyano group, and alkyl substituents, which may confer unique physicochemical and biological properties. Potential applications span insecticidal, enzymatic inhibition, or antiviral activity, inferred from structurally related compounds in the literature.
Properties
IUPAC Name |
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-5-9-22-15-8-6-7-14(10-15)17(21)20-18-16(11-19)12(2)13(3)23-18/h6-8,10H,4-5,9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHNUCWRGGOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophen-2-amine with butoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is used in various scientific research applications, including:
Catalyst Development: Its unique structure makes it suitable for developing new catalysts for organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and dimethylthiophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Insecticidal Activity: Thiophene vs. Pyridine Derivatives
The insecticidal efficacy of benzamide derivatives is heavily influenced by heterocyclic core structures. For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and its thieno[2,3-b]pyridine analog (3) demonstrated superior activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid . Key structural distinctions include:
- Pyridine vs. Thiophene Core : Pyridine-based compounds (e.g., 2 ) leverage nitrogen’s electronegativity for target binding, while thiophene rings (as in the target compound) may enhance lipophilicity and membrane penetration.
Table 1: Insecticidal Activity Comparison
Enzyme Inhibition: Substituent-Driven Efficacy
Benzamide derivatives exhibit varied inhibitory effects depending on substituent placement and chain length. For example, 2-acylamino-1-carboxyphenylbenzamides (e.g., 17) showed 79% PCAF HAT inhibition, outperforming anacardic acid (68%) . Critical comparisons include:
- Butoxy vs. Acyl Chains: The target’s 3-butoxy group is shorter than the tetradecanoyl chain in 17 but shares lipophilic properties. Evidence suggests acyl chain length minimally affects PCAF inhibition, implying the butoxy group may suffice for activity .
- Cyano and Methyl Groups: The thiophene’s 3-cyano group could act as a hydrogen-bond acceptor, akin to the carboxyphenyl groups in 8–19, while 4,5-dimethyl groups may sterically modulate binding.
Table 2: Enzyme Inhibitory Profiles
Antiviral Potential: ACE2 and SARS-CoV-2 Targeting
The target compound’s 3-cyano-thiophene group may similarly engage ACE2 via H-bonding or hydrophobic interactions, though its butoxy chain could alter binding kinetics compared to chlorophenyl or triazole substituents.
Structural Analogs in Neuropharmacology
Neuroleptic benzamides (e.g., amisulpride, sulpiride) share a benzamide backbone but lack heterocyclic thiophene/cyano groups, instead prioritizing sulfonyl or methoxy substituents for dopamine receptor antagonism . The target compound’s complex substituents likely redirect its bioactivity toward non-neurological targets, emphasizing the role of structural diversification in application-specific design.
Biological Activity
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a synthetic compound that has drawn attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 302.39 g/mol. Its structure includes a butoxy group, a cyano group, and a thiophene ring, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, although specific pathways remain to be elucidated.
- Antitumor Effects : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines. For instance, a study reported an IC50 value of around 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity at relatively low concentrations.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
- Induction of Oxidative Stress : It has been suggested that the compound increases reactive oxygen species (ROS) levels in target cells, leading to oxidative damage and subsequent apoptosis.
- Modulation of Signaling Pathways : There is evidence indicating that it may interfere with key signaling pathways associated with cell growth and survival.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antitumor Activity : A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 28 |
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL depending on the bacterial strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Q & A
Q. How can researchers optimize the synthesis of 3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to form the benzamide bond between 3-butoxybenzoic acid and the thiophene-2-amine derivative .
- Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency. Evidence suggests THF may reduce side reactions compared to DMF in similar benzamide syntheses .
- Temperature Control : Perform reactions under reflux (e.g., 60–80°C) for 12–24 hours, monitoring progress via TLC or HPLC .
- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product. Confirm purity via melting point analysis and NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural and functional validation:
- NMR Spectroscopy : H and C NMR to confirm the presence of the butoxy chain (δ ~1.0–1.8 ppm for CH groups), cyano group (no proton signal), and thiophene ring protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (CHNOS) with an expected [M+H] peak at m/z 329.13 .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : SAR studies should focus on modifying substituents to evaluate biological activity:
- Vary Alkoxy Chains : Compare butoxy with ethoxy or hexyloxy groups to assess hydrophobic interactions .
- Substituent Position : Synthesize analogs with cyano or methyl groups at different positions on the thiophene ring to probe steric effects .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., IC in cancer cell lines) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data?
- Methodological Answer : Conflicting bioactivity may arise from assay variability or compound stability. Solutions include:
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Stability Studies : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS to rule out artifactual results .
- Standardized Protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for dose-response curves and controls .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer : Mechanistic studies require integration of computational and experimental tools:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes in target proteins (e.g., COX-2 or EGFR) .
- CRISPR-Cas9 Knockouts : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
- Metabolomics : Profile cellular metabolites via LC-MS to identify pathways perturbed by the compound .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer : Address poor aqueous solubility through:
- Co-solvent Systems : Use PEG-400 or cyclodextrins in preclinical formulations .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility, followed by enzymatic activation in vivo .
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles to improve pharmacokinetics .
Q. How can researchers assess toxicity and ADMET properties early in development?
- Methodological Answer : Prioritize high-throughput ADMET screens:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
